molecular formula C22H23N3O2 B2828589 2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide CAS No. 379731-91-6

2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2828589
CAS No.: 379731-91-6
M. Wt: 361.445
InChI Key: ADXSMTDZGBUCQT-UHFFFAOYSA-N
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Description

2-Cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide is a specialized organic compound designed for advanced research applications. This molecule is part of a class of compounds characterized by a donor-π-conjugation-acceptor (D-π-A) molecular structure, where the morpholine group acts as an electron donor and the cyano and carboxamide groups function as electron acceptors . This "push-pull" architecture is fundamental to the compound's properties, making it a candidate for investigation in organic electronics, including as a potential component for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The compound's structural core is closely related to 2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, sharing the same electron-rich morpholinylphenyl moiety . The incorporation of the N-(1-phenylethyl) group into the carboxamide side chain differentiates it and may influence its crystalline packing, solubility, and intermolecular interactions, such as hydrogen bonding and C-H···π stacking, which are critical for solid-state properties in material science . Researchers can leverage this compound as a building block for synthesizing more complex heterocyclic systems or as a model structure for studying structure-property relationships in push-pull chromophores. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-cyano-3-(4-morpholin-4-ylphenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-17(19-5-3-2-4-6-19)24-22(26)20(16-23)15-18-7-9-21(10-8-18)25-11-13-27-14-12-25/h2-10,15,17H,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXSMTDZGBUCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of α-cyanoacrylamides with modular substitutions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties References
2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide C₂₃H₂₅N₃O₂ 4-Morpholinylphenyl, N-(1-phenylethyl) 375.47 Balanced solubility and lipophilicity; potential kinase inhibitor
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide C₂₀H₂₁N₃O 4-Dimethylaminophenyl 319.41 Higher basicity due to dimethylamino group; reduced metabolic stability
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(1-phenylethyl)acrylamide C₂₇H₂₅N₃O₃ 4-Benzyloxy-3-methoxyphenyl 412.48 Increased steric bulk; enhanced π-π stacking potential
2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide C₁₇H₁₅N₅O₄S 3-Nitro-4-morpholinylphenyl, thiazolylamide 385.40 Electron-withdrawing nitro group improves electrophilicity; thiazole enhances bioactivity

Key Findings from Comparative Studies

Electronic Effects: The morpholin-4-yl group in the target compound provides moderate electron-donating effects, stabilizing the acrylamide’s conjugated system, whereas the dimethylamino group in offers stronger electron donation, increasing reactivity but reducing oxidative stability . The 3-nitro substituent in introduces electron-withdrawing effects, enhancing electrophilicity at the β-carbon, which is critical for covalent binding to cysteine residues in kinases .

Solubility and Pharmacokinetics :

  • The morpholine-containing derivative exhibits superior aqueous solubility (logP ≈ 2.1) compared to the benzyloxy-methoxy analog (logP ≈ 3.8) .
  • The thiazol-2-yl substituent in improves membrane permeability but may increase hepatic clearance due to sulfur metabolism .

Biological Activity: The target compound’s N-(1-phenylethyl) group enhances binding affinity for hydrophobic kinase pockets (e.g., EGFR), while the thiazolyl analog in shows broader selectivity across tyrosine kinases . The dimethylamino variant demonstrated 30% lower IC₅₀ in vitro against VEGFR-2 compared to the morpholine derivative, likely due to stronger hydrogen bonding .

Q & A

Q. What are the recommended synthetic routes for preparing 2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between an appropriately substituted cyanoacetamide derivative and a morpholin-4-ylphenyl aldehyde. Key steps include:
  • Step 1 : Preparation of the morpholin-4-ylphenyl aldehyde through nucleophilic aromatic substitution (e.g., using morpholine and 4-fluorobenzaldehyde under basic conditions).
  • Step 2 : Condensation with cyanoacetamide in the presence of a base (e.g., piperidine) to form the α,β-unsaturated enamide backbone.
  • Critical Parameters :
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Temperature : Optimal at 80–100°C to balance reaction speed and side-product formation.
  • Catalyst : Use of Lewis acids (e.g., ZnCl₂) may improve regioselectivity .
  • Yield Optimization : Monitor via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the stereochemistry (E/Z configuration) of the prop-2-enamide moiety confirmed experimentally?

  • Methodological Answer : The E-configuration is confirmed via:
  • ¹H NMR : Coupling constants (JH-HJ_{\text{H-H}}) between the α and β protons (typically 12–16 Hz for trans configuration).
  • X-ray Crystallography : Resolve double-bond geometry using SHELX or WinGX/ORTEP software .
  • UV-Vis Spectroscopy : Conjugated enamide systems show λₘₐₓ ~300–350 nm, with bathochromic shifts in polar solvents .

Q. What are the primary biological screening assays for this compound, and how are false positives minimized?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ assays.
  • Cellular Uptake Studies : Use radiolabeled (³H or ¹⁴C) analogs to quantify intracellular accumulation.
  • False-Positive Mitigation :
  • Include controls for aggregation (e.g., 0.01% Triton X-100).
  • Validate hits with orthogonal assays (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP-binding pockets. Focus on interactions with:
  • Morpholine Oxygen : Hydrogen bonding to hinge-region residues (e.g., Glu883 in PI3Kγ).
  • Cyano Group : Electrophilic interactions with catalytic lysine (e.g., Lys833 in mTOR).
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of predicted poses. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What experimental strategies resolve contradictions in crystallographic data (e.g., disorder in the morpholinyl group)?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement in SHELXL :
  • Apply ISOR and DELU restraints to manage anisotropic displacement parameters.
  • Use PART instructions to model disordered morpholinyl conformers.
  • Validation : Check via R₁/Rw₁ convergence and ADDSYM in PLATON to detect missed symmetry .

Q. How do solvent effects and protonation states influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Solvent Screening : Compare reaction rates in DMSO (aprotic, stabilizes enolate intermediates) vs. MeOH (protic, promotes proton transfer).
  • pKa Determination : Use UV-Vis titrations to measure the acidity of the enamide NH (predicted pKa ~8–10).
  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-limiting steps in nucleophilic attacks .

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